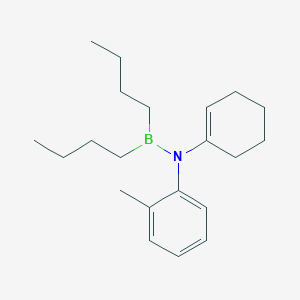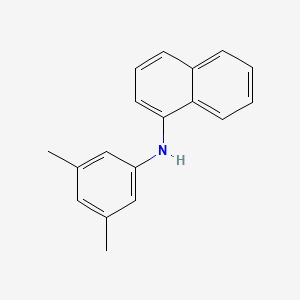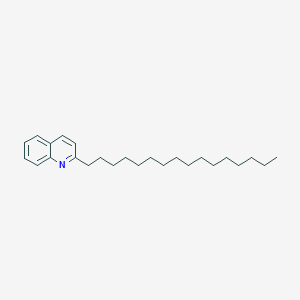
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalenone core and a bis(2-chloroethyl)amino group. It has been studied for its potential use in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalenone core, followed by the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has focused on its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone exerts its effects involves interactions with specific molecular targets and pathways. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone: shares similarities with other compounds that contain the bis(2-chloroethyl)amino group, such as nitrogen mustards.
Naphthalenone derivatives: Compounds with a naphthalenone core structure also share similarities in terms of their chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
63979-13-5 |
|---|---|
Fórmula molecular |
C20H18Cl2N2O |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenyl]iminonaphthalen-1-one |
InChI |
InChI=1S/C20H18Cl2N2O/c21-11-13-24(14-12-22)16-7-5-15(6-8-16)23-19-9-10-20(25)18-4-2-1-3-17(18)19/h1-10H,11-14H2 |
Clave InChI |
AQCJZOGTECVUTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=O)C=CC(=NC3=CC=C(C=C3)N(CCCl)CCCl)C2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



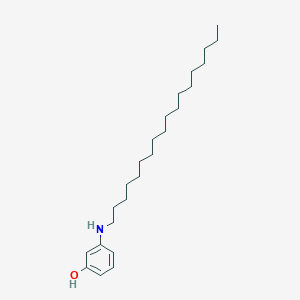


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)


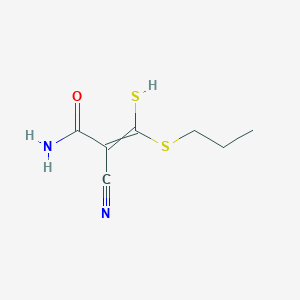
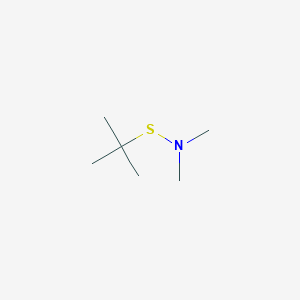
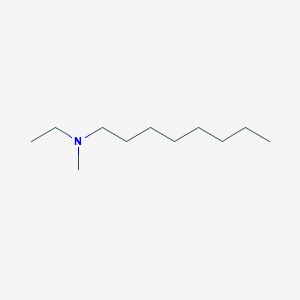
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
